Superior Radical Cure Efficacy of BTFAP-Derived 5-Trifluoroacetyl-Primaquine vs. Primaquine in Non-Human Primates
BTFAP (compound 6) serves as the synthetic precursor to 5-trifluoroacetyl-primaquine (compound 11, M8506). In a head-to-head study in rhesus monkeys infected with Plasmodium cynomolgi sporozoites, the BTFAP-derived compound 11 achieved a radical cure rate of 92.3% following intragastric administration at 0.75 mg/kg/d for 3 days, compared to only 55.6% for primaquine under identical dosing conditions [1][2].
| Evidence Dimension | Radical cure rate (eradication of liver-stage hypnozoites) |
|---|---|
| Target Compound Data | 92.3% (compound 11 derived from BTFAP) |
| Comparator Or Baseline | Primaquine: 55.6% |
| Quantified Difference | 66.0% relative improvement (36.7 absolute percentage points) |
| Conditions | Rhesus monkeys infected with P. cynomolgi sporozoites; intragastric 0.75 mg/kg/d × 3 days |
Why This Matters
This 1.66-fold improvement in radical cure rate directly impacts the selection of synthetic intermediates: BTFAP is the only documented precursor yielding the 5-trifluoroacetyl analog with this level of validated in vivo efficacy.
- [1] Zheng, X. Y., Chen, C., & Fang, W. (1992). Studies on the tissue schizonticide of malaria parasite: synthesis of 5-trifluoroacetyl-primaquine and its derivatives. Yao Xue Xue Bao, 27(6), 423–427. View Source
- [2] Zheng, X. Y., Chen, C., Gao, F. H., et al. (1992). [Studies on the tissue schizonticide of malaria parasite: synthesis of 5-trieluoroacetyl-primaquine and its derivatives]. Yao Xue Xue Bao, 27(6), 423–427. PMID: 1442069. View Source
